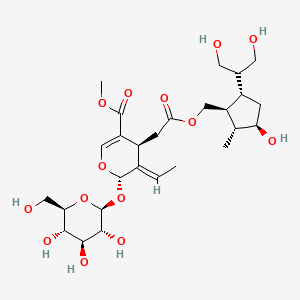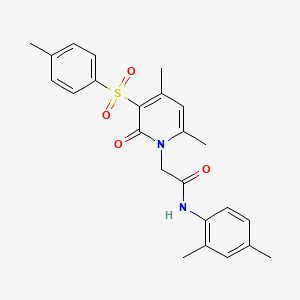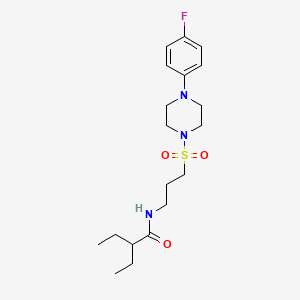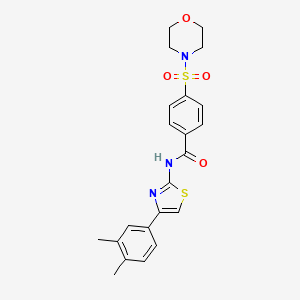
N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as ML167, is a small molecule compound that has been developed for scientific research purposes. It is a potent inhibitor of the enzyme, phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways in the brain. The compound has shown promising results in preclinical studies for the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Mechanism of Action
N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a potent inhibitor of PDE10A, an enzyme that plays a crucial role in regulating intracellular signaling pathways in the brain. By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on biochemical and physiological processes in the brain. In preclinical studies, the compound has been shown to increase the levels of cAMP and cGMP, which are important signaling molecules in the brain. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound has also been shown to reduce neuroinflammation and oxidative stress, which are important contributors to neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is its high potency and selectivity for PDE10A, which makes it an ideal tool for studying the role of PDE10A in various neurological disorders. This compound has also been shown to have a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide. One area of research is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another area of research is the evaluation of this compound in clinical trials for the treatment of neurological disorders. Additionally, this compound can be used as a tool to study the role of PDE10A in various physiological and pathological processes in the brain.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide involves several steps, including the reaction of 4-chlorophenyl isocyanate with 2-methyl-6-phenoxypyrimidine-4-amine to form the corresponding urea intermediate. The urea intermediate is then reacted with piperazine-1-carboxylic acid to yield this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has shown promising results in improving cognitive function, reducing motor deficits, and protecting against neurodegeneration. This compound has also been shown to have a favorable safety profile, making it a promising candidate for further development.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-16-24-20(15-21(25-16)30-19-5-3-2-4-6-19)27-11-13-28(14-12-27)22(29)26-18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXDICQIXRHERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)




![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)
![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)


![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)